N,N''-2,3-naphthalenediylbis(N'-phenylurea)
Overview
Description
N,N’‘-2,3-naphthalenediylbis(N’-phenylurea) is a synthetic organic compound characterized by the presence of two phenylurea groups attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-2,3-naphthalenediylbis(N’-phenylurea) typically involves the reaction of 2,3-diaminonaphthalene with phenyl isocyanate. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 2,3-diaminonaphthalene in an anhydrous solvent.
Step 2: Add phenyl isocyanate dropwise to the solution while maintaining the temperature at reflux.
Step 3: Continue refluxing the mixture for several hours until the reaction is complete.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as hexane.
Step 5: Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of N,N’‘-2,3-naphthalenediylbis(N’-phenylurea) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’‘-2,3-naphthalenediylbis(N’-phenylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene diimides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Naphthalene diimides.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N,N’‘-2,3-naphthalenediylbis(N’-phenylurea) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’‘-2,3-naphthalenediylbis(N’-phenylurea) exerts its effects depends on its application. For instance, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The phenylurea groups can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition. In materials science, the compound’s rigid structure and ability to form hydrogen bonds can influence the properties of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
N,N’-diphenylurea: A simpler analog with two phenylurea groups attached to a central carbon atom.
N,N’‘-2,3-naphthalenediylbis(N’-methylurea): Similar structure but with methyl groups instead of phenyl groups.
N,N’‘-2,3-naphthalenediylbis(N’-benzylurea): Contains benzyl groups instead of phenyl groups.
Uniqueness
N,N’‘-2,3-naphthalenediylbis(N’-phenylurea) is unique due to its naphthalene core, which imparts rigidity and planarity to the molecule. This structural feature can enhance its binding affinity to molecular targets and improve its performance in materials applications compared to simpler analogs.
Properties
IUPAC Name |
1-phenyl-3-[3-(phenylcarbamoylamino)naphthalen-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c29-23(25-19-11-3-1-4-12-19)27-21-15-17-9-7-8-10-18(17)16-22(21)28-24(30)26-20-13-5-2-6-14-20/h1-16H,(H2,25,27,29)(H2,26,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMUMQLKLQHBIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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